molecular formula C28H35ClO11 B1259343 Junceellin

Junceellin

Cat. No. B1259343
M. Wt: 583 g/mol
InChI Key: PXWWTSQKNXBHTK-PKHRRWLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Junceellin is a natural product found in Junceella juncea, Junceella fragilis, and Dichotella gemmacea with data available.

Scientific Research Applications

Structural Analysis and Composition

  • Junceellin, a colorless crystal compound isolated from the gorgonian Verrucella sp., has been extensively studied for its structure. It is characterized as having a briarane-A skeleton, with features such as four acetoxy groups, two terminal double bonds, a γ-lactone ring, and a six-membered cycloether ring. This was elucidated through various spectroscopic methods, including MS, NMR, DEPT, COSY, HMQC, and HMBC, and further confirmed by crystal X-ray analysis (Xu Shi-hai, 2010).

Briarane Derivatives and Bioactivity

  • Research on the gorgonian coral Junceella fragilis revealed briarane derivatives including junceellolide H, praelolide, and junceellin. The structure and relative configuration of these diterpenoids were identified through comprehensive spectroscopic methods. This indicates a focus on understanding the diverse derivatives of junceellin and their potential applications (Sung et al., 2003).

Exploration of Briarane-type Diterpenes

  • Several studies have explored the presence of briarane-type diterpenes in various species of Junceella, such as Junceella fragilis and Junceella juncea. These studies have led to the isolation and identification of new diterpenes alongside junceellin, providing insights into the chemical diversity and potential bioactive properties of compounds within these coral species. These include compounds like frajunolides and junceellonoids, among others (Liaw et al., 2008), (Qi et al., 2004).

Anti-inflammatory and Cytotoxic Effects

  • In a study on the sea whip gorgonian coral Junceella fragilis, compounds including junceellin displayed inhibition effects on inducible nitric oxide synthase (iNOS) release. This suggests potential anti-inflammatory applications of junceellin and related compounds (Su et al., 2019). Additionally, other studies have shown mild cytotoxicity of junceellin derivatives against certain human carcinoma cells, indicating potential for research in cancer therapeutics (Qi et al., 2005).

properties

Molecular Formula

C28H35ClO11

Molecular Weight

583 g/mol

IUPAC Name

[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate

InChI

InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13-,18-,19+,20-,21+,22+,23-,24-,25-,27-,28+/m0/s1

InChI Key

PXWWTSQKNXBHTK-PKHRRWLYSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@]13[C@H]([C@H]4C(=C)CC[C@@H]([C@@]4([C@H]([C@@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

synonyms

junceellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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